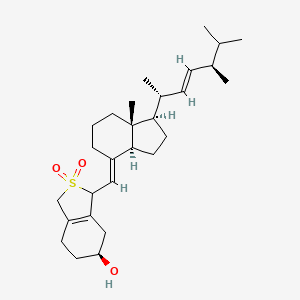

Vitamin D2 SO2 Adduct

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H44O3S |

|---|---|

Molecular Weight |

460.7 g/mol |

IUPAC Name |

(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol |

InChI |

InChI=1S/C28H44O3S/c1-18(2)19(3)8-9-20(4)25-12-13-26-21(7-6-14-28(25,26)5)15-27-24-16-23(29)11-10-22(24)17-32(27,30)31/h8-9,15,18-20,23,25-27,29H,6-7,10-14,16-17H2,1-5H3/b9-8+,21-15+/t19-,20+,23-,25+,26-,27?,28+/m0/s1 |

InChI Key |

LYTLCKCMCADGOA-OXNYQFQASA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O)CS3(=O)=O)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)CS3(=O)=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Vitamin D2 So2 Adducts

Cheletropic Cycloaddition Reactions

The reaction between Vitamin D₂ and sulfur dioxide is classified as a cheletropic reaction, a subclass of pericyclic cycloaddition reactions. wikipedia.orginflibnet.ac.in In this type of reaction, two new sigma (σ) bonds are formed to a single atom, in this case, the sulfur atom of the SO₂ molecule. wikipedia.org The reaction involves the 1,3-diene system within the Vitamin D₂ structure, leading to the formation of a stable five-membered ring containing the sulfur atom, known as a sulfolene. wikipedia.orginflibnet.ac.in This [4+1] cycloaddition protects the conjugated diene from undesired reactions during subsequent synthetic steps. iiarjournals.orgjst.go.jp

Reaction with Liquid Sulfur Dioxide

A common and direct method for synthesizing the Vitamin D₂ SO₂ adduct involves reacting the vitamin with liquid sulfur dioxide. google.com The reaction can be performed using pure liquid SO₂ as the solvent or by diluting it with another organic solvent. google.com Alternatively, SO₂ gas can be passed through a solution of Vitamin D₂ in an organic solvent. google.com The reaction is typically conducted at reduced temperatures, often below 10°C, to control the reaction rate and minimize side products. google.com In some procedures, basic conditions are employed, using an inorganic base like an alkali metal bicarbonate in a biphasic solvent system, such as water and a hydrocarbon like benzene, to facilitate the reaction. googleapis.com The reaction is generally high-yielding, often producing the adducts in quantitative amounts. jst.go.jp

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of the cheletropic cycloaddition is sensitive to the reaction conditions, particularly temperature. The reaction of 1,3-dienes with sulfur dioxide can proceed through different pathways depending on whether it is under kinetic or thermodynamic control. wikipedia.org For instance, with some dienes, a hetero-Diels-Alder reaction may be favored at very low temperatures (≤ -60°C) under kinetic control, while the cheletropic reaction becomes the dominant pathway at higher temperatures (≥ -40°C) under thermodynamic control. wikipedia.org In the case of Vitamin D derivatives, low-temperature conditions (e.g., -40°C) have been shown to favor the formation of the (6S)-isomer due to kinetic control. The choice of solvent and the presence of bases can also influence the reaction, although detailed studies on these effects for Vitamin D₂ specifically are part of ongoing research. wikipedia.orggoogleapis.com

Diastereomeric Adduct Formation

The cycloaddition of sulfur dioxide to the s-cis diene of Vitamin D₂ is not stereospecific in the sense that it generates a mixture of diastereomers. This is due to the formation of a new stereocenter at the C-6 position.

Generation of α and β-Face Adducts

The reaction of Vitamin D₂ with sulfur dioxide rapidly yields a mixture of diastereomeric adducts. These isomers arise from the addition of the SO₂ molecule to either the α-face or the β-face of the diene system. This results in the formation of two epimers at the C-6 position, commonly referred to as the (6R) and (6S) isomers. google.com These adducts can often be separated by chromatographic methods, but for many synthetic purposes, the mixture is used directly in subsequent steps, as the stereochemistry at C-6 is eliminated upon removal of the SO₂ protecting group. google.comgoogleapis.comgoogle.com

| Adduct Characteristic | Description |

| Reaction Type | Cheletropic [4+1] Cycloaddition inflibnet.ac.in |

| Reactants | Vitamin D₂, Sulfur Dioxide (SO₂) google.com |

| Products | Mixture of C-6 epimeric SO₂ adducts ((6R) and (6S)) google.com |

| Stereochemistry | Formation of α and β-face adducts |

Stereochemical Control in Adduct Synthesis (e.g., Formation of (6S)-Isomer)

Achieving stereochemical control in the synthesis of the Vitamin D₂ SO₂ adduct is a key objective for certain applications. Research has shown that the ratio of the diastereomeric adducts can be influenced by the reaction conditions. Specifically, performing the reaction at low temperatures, such as -40°C, preferentially forms the (6S)-isomer under kinetic control. While the adducts are often used as a mixture, the ability to selectively synthesize or isolate a specific isomer, like the (6S) configuration, is valuable for stereoselective syntheses of advanced vitamin D analogues. The stereochemistry of the addition and elimination of SO₂ has been studied in detail for various vitamin D derivatives, providing a foundation for controlling these synthetic steps. nih.gov

Advanced Synthetic Procedures and Optimized Protocols

The formation of the Vitamin D₂ SO₂ adduct is a cornerstone of many multi-step syntheses of vitamin D metabolites and analogues. iiarjournals.orgscispace.com In these linear and convergent syntheses, Vitamin D₂ is often first protected as its SO₂ adduct. google.comscispace.com This protection strategy is crucial for reactions that would otherwise affect the sensitive conjugated triene system, such as the oxidative cleavage of the side chain. iiarjournals.orggoogleapis.com

A prominent example is the ozonolysis of the C-22/C-23 double bond in the side chain of the Vitamin D₂ SO₂ adduct to produce a C-22 aldehyde or alcohol. iiarjournals.orggoogle.com This intermediate is a versatile building block for constructing a wide variety of modified side chains. google.comscispace.com Optimized protocols for these procedures are critical, as the SO₂ adduct itself can be sensitive to harsh conditions like strong bases, acids, or high temperatures. iiarjournals.org A practical, large-scale synthesis of calcitriol (B1668218) from Vitamin D₂ highlights the industrial importance of this methodology, using SO₂ adduction to protect the triene system before side-chain ozonolysis. researchgate.netresearchgate.net After the necessary side-chain modifications are complete, the SO₂ group is removed by thermolysis, which regenerates the triene system, typically yielding the 5,6-trans isomer of the vitamin D analogue. jst.go.jp This can then be photochemically isomerized back to the biologically active 5,6-cis form. google.comscispace.com

| Synthetic Step | Reagents/Conditions | Purpose | Research Finding |

| Protection | Vitamin D₂ + SO₂ | Protection of the conjugated triene system | Forms a mixture of (6R) and (6S) adducts. google.com |

| Side-Chain Cleavage | O₃, then NaBH₄ | To create a C-22 alcohol intermediate | Allows for building new side chains. iiarjournals.orggoogle.com |

| Deprotection | Thermolysis (e.g., NaHCO₃, heat) | Removal of SO₂ group | Regenerates the triene, usually as the (5E)-isomer. jst.go.jpgoogle.com |

| Isomerization | Photochemical irradiation | Conversion to the active form | Creates the final (5Z,7E)-triene structure. google.com |

Strategies for Enhanced Adduct Yields and Purity

Optimizing the yield and purity of Vitamin D2 SO2 adducts is crucial for efficient and scalable synthesis. Several strategies have been developed to achieve this, focusing on reaction conditions and purification methods.

One common approach involves reacting Vitamin D2 with liquid SO2. drugfuture.com The reaction is often performed in a solvent such as dichloromethane (B109758) or toluene. google.com Basic conditions, for instance using an inorganic base like sodium bicarbonate, are sometimes employed. googleapis.com The reaction of Vitamin D2 with refluxing liquid SO2 results in a mixture of the 6(R)- and 6(S)-SO2 adducts. drugfuture.com These isomers can be separated chromatographically, but the mixture is often used in subsequent steps. google.com

To improve reaction efficiency and scalability, continuous flow reactors have been utilized. This method allows for better control over reaction parameters, leading to a higher reaction rate and a lower proportion of isomers compared to traditional batch reactions. This facilitates easier purification and enables the scaling up of the process with good yields. google.com The residence time in a continuous flow reactor is typically between 20 and 120 minutes. google.com

Post-reaction purification is essential to obtain high-purity adducts. Column chromatography is a standard method for purifying the Vitamin D2 SO2 adduct. google.com For instance, a 9:1 hexanes:ethyl acetate (B1210297) solvent system has been used to afford the adduct as a pale yellow oil. google.com

Table 1: Comparison of

| Methodology | Description | Advantages | Key Findings |

|---|---|---|---|

| Batch Reaction | Vitamin D2 is reacted with liquid SO2 in a solvent like dichloromethane, often under basic conditions. googleapis.comdrugfuture.com | A well-established and straightforward method. | Produces a mixture of 6(R) and 6(S) isomers. drugfuture.com |

| Continuous Flow Reaction | The reaction is carried out in a continuous flow reactor system. google.com | Higher reaction rate, better control, easier scalability, and simpler purification. google.com | Residence times of 20-120 minutes are effective. google.com |

Protective Group Chemistry in Adduct Synthesis (e.g., 3-Hydroxy Silylation)

To prevent unwanted side reactions during the synthesis and modification of Vitamin D2 SO2 adducts, protective group chemistry is extensively employed. The hydroxyl group at the C-3 position is particularly susceptible to oxidation and other reactions, necessitating its protection.

A widely used strategy is the silylation of the 3-hydroxy group, converting it into a silyl (B83357) ether. scispace.comiiarjournals.org The tert-butyldimethylsilyl (TBDMS) group is a common choice for this purpose due to its stability under various reaction conditions and its relative ease of removal. iiarjournals.orggoogleapis.com The silylation is typically carried out by reacting the this compound with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in a solvent like dimethylformamide (DMF). drugfuture.com

The protection of the 3-hydroxy group as a TBDMS ether is a key step before proceeding with further modifications, such as the oxidative cleavage of the side chain. iiarjournals.org For example, after protection, the side chain's C-22/23 double bond can be cleaved by ozonolysis, followed by a reductive workup. scispace.comiiarjournals.org This process allows for the synthesis of a wide variety of modified side chains. scispace.com

The order of operations—adduct formation followed by silylation or vice versa—can vary. In some synthetic routes, Vitamin D2 is first treated with SO2 to form the adducts, which are then silylated. drugfuture.comgoogle.com This sequence protects the diene system before the hydroxyl group is modified.

The use of protective groups is integral to linear synthesis strategies where the vitamin D skeleton remains intact throughout the reaction sequence. scispace.comiiarjournals.org After the desired modifications are complete, the silyl protecting group and the SO2 adduct can be removed to yield the final product. scispace.comiiarjournals.org

Table 2: Key Steps in Protective Group Chemistry for this compound Synthesis

| Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| Adduct Formation | Liquid SO2, often in a solvent like dichloromethane. google.comgoogle.com | Protection of the conjugated diene system. scispace.comgoogleapis.com | google.comgoogle.com |

| 3-Hydroxy Silylation | tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, in DMF. drugfuture.com | Protection of the C-3 hydroxyl group from unwanted reactions. iiarjournals.org | drugfuture.com |

| Side-Chain Cleavage | Ozonolysis (O3) followed by reductive workup (e.g., NaBH4). scispace.comiiarjournals.org | To create a precursor for the synthesis of modified side chains. scispace.com | scispace.comiiarjournals.org |

| Deprotection | Thermal removal of SO2 and desilylation (e.g., with a fluoride (B91410) source). scispace.com | To yield the final modified Vitamin D2 analogue. | scispace.com |

Chemical Reactivity and Transformation Pathways of Vitamin D2 So2 Adducts

Sulfur Dioxide Extrusion Reactions

The SO2 moiety in the vitamin D2 adduct can be removed through several pathways, most notably through thermal or reductive methods. These extrusion reactions are pivotal in the synthesis of various vitamin D isomers.

The application of heat to the Vitamin D2 SO2 adduct induces a retro-Diels-Alder reaction, leading to the extrusion of sulfur dioxide. This thermolytic desulfonylation process is a key step in the synthesis of specific vitamin D isomers. Research has shown that heating the adduct results in the formation of 5,6-trans-vitamin D2 in good yield, with only a trace amount of the original vitamin D2 being regenerated. oup.com

The reaction of vitamin D2 with liquid sulfur dioxide initially produces two main adducts, the α- and β-face adducts, in an approximate 1:1 ratio. oup.com Both of these adducts can undergo thermolysis to yield the 5,6-trans vitamin D2. oup.com This transformation highlights the utility of the SO2 adduct as a protective group for the conjugated diene system in vitamin D2, allowing for selective modification at other parts of the molecule before restoring a modified diene system. iiarjournals.orggoogle.com

Table 1: Products of Thermolytic Desulfonylation of this compound

| Starting Material | Reaction Condition | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| This compound | Thermolysis (Heating) | 5,6-trans Vitamin D2 | Vitamin D2 | oup.com |

In addition to thermal methods, the sulfur dioxide group can be removed under reductive conditions. Reductive elimination provides an alternative pathway to generate vitamin D isomers. Studies have detailed that the elimination of SO2 from 19-substituted vitamin D-SO2 adducts occurs in a suprafacial manner, with respect to the diene portion of the molecule, under both thermal and reductive conditions. nih.gov This stereospecificity is a crucial aspect of the reaction mechanism. While the primary focus has often been on thermal extrusion, reductive methods offer a valuable alternative, particularly when the molecule contains other thermally sensitive functional groups.

Isomerization Phenomena Induced by Adduct Formation

The process of forming and eliminating the SO2 adduct can induce significant changes in the stereochemistry of the vitamin D molecule, particularly at the C5-C6 double bond.

The formation of the SO2 adduct itself can facilitate the isomerization of the C5-C6 double bond from its natural Z (cis) configuration to the E (trans) configuration. nih.gov Research indicates that sulfur dioxide promotes this Z-E isomerization, and the subsequent addition of SO2 occurs on the resulting (5E)-isomer. nih.gov This isomerization is a key factor in the formation of 5,6-trans vitamin D2 upon desulfonylation. The process effectively allows for the conversion of the cis-diene of vitamin D2 into a trans-diene system.

The addition of sulfur dioxide to the vitamin D2 molecule is a stereoselective process. The reaction of vitamin D2 with liquid SO2 yields both α- and β-face adducts. oup.com The stereochemistry of the subsequent elimination of SO2 is also highly specific. As mentioned, the elimination from 19-substituted vitamin D-SO2 adducts proceeds in a suprafacial manner. nih.gov This means that the bonds to the SO2 group are broken from the same face of the diene system. This stereochemical control is essential for predicting and obtaining the desired isomeric product. The SO2 adducts are typically formed as a mixture of two isomers, the 6R and 6S epimers, which can sometimes be separated chromatographically, though the mixture is often used directly in subsequent reactions. google.com

Table 2: Stereochemical Aspects of this compound Reactions

| Process | Stereochemical Outcome | Reference |

|---|---|---|

| SO2 Addition | Forms α and β-face adducts (6R and 6S isomers) | oup.comgoogle.com |

| SO2 Elimination (from 19-substituted adducts) | Suprafacial elimination | nih.gov |

| C5-C6 Double Bond Isomerization | Z (cis) to E (trans) isomerization | nih.gov |

Applications of Vitamin D2 So2 Adducts in Complex Chemical Synthesis

Precursor in Deuterium (B1214612) Labeling Strategies

The introduction of deuterium atoms into the vitamin D framework is crucial for metabolic studies and as internal standards in mass spectrometry-based quantification. The Vitamin D2 SO2 adduct provides a convenient and efficient route for such isotopic labeling.

The protection of the cis-diene moiety of vitamin D2 through the formation of an SO2 adduct facilitates the synthesis of isotopically labeled analogs for in-depth mechanistic studies. scispace.commdpi.com This strategy allows for the specific incorporation of deuterium at the C-6, C-19, and C-19 positions. scispace.com The process typically involves treating the SO2 adduct with a deuterium source, such as deuterium oxide (D₂O) or a deuterated alcohol. scispace.com Subsequent thermal removal of the SO2 protecting group, followed by photochemical isomerization, yields the desired threefold deuterated vitamin D2. scispace.com This method is not only simple and convenient but also applicable to a wide variety of other vitamin D3 and D2 derivatives, making it a versatile tool for producing standards for metabolic research. scispace.commdpi.comnih.govnih.gov

| Feature | Description |

| Labeling Positions | C-6, C-19, C-19 |

| Deuterium Source | D₂O or deuterated alcohols (e.g., isopropanol) |

| Key Steps | 1. Formation of this compound. 2. Deuterium exchange. 3. Thermal removal of SO2. 4. Photochemical isomerization. |

| Application | Internal standards for LC-MS analysis and mechanistic studies of vitamin D metabolism. |

Intermediate in Halogenated Vitamin D Analog Synthesis

The introduction of halogens, particularly fluorine, into the vitamin D structure can significantly alter its biological properties. The this compound serves as a key intermediate in achieving regioselective halogenation.

The synthesis of 19-fluorinated vitamin D analogs is effectively achieved by utilizing the Vitamin D-SO2 adduct. lookchem.com This method allows for the regioselective electrophilic fluorination specifically at the C19 position. nih.govlipidbank.jpnih.govresearchmap.jp The reaction is typically carried out using an electrophilic fluorinating agent, such as N-fluorobis(phenylsulfonyl)amine ((PhSO₂)₂NF), in the presence of a bulky base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.govnih.govresearchmap.jp The SO2 adduct protects the diene system, directing the fluorination to the desired C19 position. nih.govresearchmap.jp Following fluorination, the SO2 group is removed to yield the 19-fluorinated vitamin D analog. nih.gov This strategy has been instrumental in synthesizing both (10E)- and (10Z)-19-fluorovitamin D3, which are valuable probes for studying the conformation of vitamin D in its receptor complex. nih.govnih.gov

| Reagent/Condition | Role in Synthesis |

| Vitamin D-SO2 Adduct | Protects the diene system and directs fluorination. |

| (PhSO₂)₂NF | Electrophilic fluorine source. |

| Bulky Bases (e.g., LiHMDS) | Facilitates the fluorination reaction. |

| Key Outcome | Regio- and stereoselective introduction of fluorine at C19. |

Facilitating Side-Chain Modification and Elaboration

The side chain of vitamin D is a primary site for metabolic modifications and a key determinant of biological activity. The this compound is a critical tool for the chemical manipulation and construction of novel side chains.

A significant application of the this compound is in the modification of the side chain through oxidative cleavage. scispace.comgoogleapis.comresearchgate.net The protection of the triene system by the SO2 group allows for the selective cleavage of the C-22/C-23 double bond in the side chain of vitamin D2, typically through ozonolysis. scispace.comgoogleapis.comresearchgate.netiiarjournals.org This reaction proceeds with high selectivity, leaving the 7,8-double bond intact and preserving the stereochemistry at the C-20 position. googleapis.com Reductive workup of the resulting ozonide, for instance with sodium borohydride, yields a C-22 alcohol intermediate. scispace.comiiarjournals.org This alcohol can then be further derivatized to introduce a wide variety of modified side chains, enabling the synthesis of numerous vitamin D analogs with altered biological profiles. scispace.comsci-hub.segoogleapis.com

Convergent synthesis strategies offer a flexible and efficient route to complex vitamin D analogs. scispace.comiiarjournals.org In these approaches, the vitamin D molecule is often cleaved into its A-ring and CD-ring fragments. scispace.comiiarjournals.orgendotherm-lsm.com The this compound plays a crucial role in methodologies that keep the vitamin D skeleton largely intact during the initial modification steps. iiarjournals.org By protecting the diene system, the adduct allows for the degradation of the original side chain and subsequent coupling with a newly synthesized, modified side chain. iiarjournals.org For instance, after side-chain cleavage of the adduct to form an intermediate like a C-22 aldehyde, this can be coupled with various side-chain building blocks. iiarjournals.orgbirmingham.ac.uk While this linear approach has limitations as the adduct is sensitive to strong bases and harsh conditions, it is a valuable strategy for certain modifications. iiarjournals.org More versatile convergent syntheses involve the complete cleavage of vitamin D2, modification of the CD-ring precursor, and then re-coupling with an A-ring synthon, a process where SO2 adducts can also be employed for protection at specific stages. scispace.comiiarjournals.org

Advanced Spectroscopic and Chromatographic Characterization of Vitamin D2 So2 Adducts

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, stereochemistry, and conformational dynamics of the Vitamin D2 SO2 adduct.

Structural Elucidation via Proton and Heteronuclear NMR

The formation of the SO2 adduct from Vitamin D2 results in significant and predictable changes in the NMR spectrum, which serve as definitive proof of the reaction. The cycloaddition disrupts the conjugated triene system, leading to the saturation of carbons C6 and C19, and the formation of a new sulfone-containing heterocyclic ring.

One-dimensional (1D) ¹H NMR is used to observe the proton environment. Key indicators of adduct formation include the disappearance of signals for the olefinic protons of the original triene system (typically found between 5.0 and 6.5 ppm) and the appearance of new upfield signals corresponding to the now saturated positions. nih.gov Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the mapping of the spin systems within the molecule, particularly in the modified A-ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached, and often more easily assigned, protons.

The expected changes in the ¹H NMR spectrum upon formation of the adduct are summarized below.

Table 1: Comparison of Key ¹H NMR Chemical Shifts (δ, ppm) for Vitamin D2 and Expected Shifts for its SO2 Adduct Hypothetical data based on structural changes; exact values are dependent on solvent and specific isomer.

| Proton(s) | Vitamin D2 (Typical δ) | This compound (Expected δ) | Rationale for Change |

|---|---|---|---|

| H-6 | ~6.24 | Shifted significantly upfield | Loss of double bond; becomes an aliphatic proton. |

| H-7 | ~5.70 | Shifted significantly upfield | Loss of conjugation; becomes an olefinic proton adjacent to a saturated ring. |

| H-19Z | ~4.82 | Shifted significantly upfield | Loss of double bond; becomes a proton on a methylene (B1212753) bridge. |

Probing Conformational Dynamics and Stereochemistry

The cheletropic addition of SO2 to the Vitamin D2 triene can result in different stereoisomers. NMR spectroscopy is the primary tool for determining the stereochemical outcome of the reaction and for studying the conformational preferences of the adduct in solution.

The Karplus relationship, which correlates the three-bond coupling constant (³J) between two protons to the dihedral angle between them, is applied to analyze the conformation of the A-ring. nih.gov By measuring the coupling constants of the protons in the A-ring, the chair-like conformation and the orientation of the hydroxyl group at C3 can be determined. nih.gov

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to establish through-space proximity of protons. NOE correlations between specific protons can confirm the stereochemistry at the newly formed C6-S and C19-S bonds, revealing whether the SO2 molecule added to the α- or β-face of the triene system. This is crucial for controlling the stereochemistry of subsequent synthetic steps.

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for the analysis of the this compound, providing rapid confirmation of its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, is used to determine the elemental composition of the this compound with high accuracy and precision. rsc.org Steroidal compounds like Vitamin D2 often lack easily ionizable functional groups, making soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) necessary. amegroups.org

HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. This is essential to confirm the successful addition of one molecule of SO2 and to differentiate the adduct from starting material, byproducts, or degradation products.

Table 2: Molecular Formula and Calculated Exact Mass for HRMS Confirmation

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Vitamin D2 (Ergocalciferol) | C₂₈H₄₄O | 396.3392 |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For the this compound, a characteristic and diagnostic fragmentation pathway is the retro-cheletropic reaction, which involves the neutral loss of the SO2 molecule. scispace.com This fragmentation is highly specific and provides strong evidence for the presence of the adduct.

The analysis typically involves selecting the protonated molecule [M+H]⁺ or another adduct ion (e.g., [M+Na]⁺) of the this compound and subjecting it to collision-induced dissociation (CID). The resulting spectrum would be dominated by a product ion corresponding to the Vitamin D2 molecular ion after the loss of SO2.

Table 3: Expected Key Fragmentations in Tandem MS of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Key Neutral Loss | Product Ion (m/z) | Interpretation |

|---|---|---|---|

| 461.3089 | SO₂ (63.9619 Da) | 397.3470 | Retro-cheletropic reaction; loss of sulfur dioxide. |

| 461.3089 | H₂O (18.0106 Da) | 443.2983 | Loss of water from the hydroxyl group. |

Role of Adducts in Enhanced Ionization for Analytical Detection

Vitamin D and related steroidal compounds are notoriously difficult to ionize efficiently by ESI or APCI due to their nonpolar nature and lack of basic or acidic sites. nih.gov A common strategy to overcome this and enhance detection sensitivity in LC-MS is to form adducts, either through derivatization or by modifying the mobile phase. nih.govresearchgate.net

While the SO2 adduct is primarily a synthetic intermediate, the principle of using adducts to improve ionization is highly relevant in the broader analysis of Vitamin D compounds. For analytical purposes, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) creates a derivative with a permanently charged or easily protonated moiety, significantly boosting the ionization efficiency and thus the sensitivity of the assay. d-nb.info

Alternatively, the formation of adducts with mobile phase additives is a common approach. The inclusion of salts like ammonium (B1175870) acetate (B1210297) or sodium acetate in the mobile phase promotes the formation of ammonium [M+NH₄]⁺ or sodium [M+Na]⁺ adducts in the ion source. nih.govresearchgate.net These adducts are often more stable and produce a more robust signal than the protonated molecule [M+H]⁺, enabling more reliable quantification, especially at low concentrations. researchgate.net The choice of adduct can also influence the fragmentation pattern in MS/MS, which must be considered during method development. theanalyticalscientist.com

Chromatographic Separation Techniques

The purification and characterization of Vitamin D2 SO2 adducts rely heavily on advanced chromatographic techniques. These methods are essential for separating the adducts from unreacted starting materials and byproducts, as well as for the challenging task of isolating the individual diastereomers formed during the adduction reaction.

Separation and Isolation of Diastereomeric Adducts

The reaction of sulfur dioxide with Vitamin D2 results in the formation of a mixture of diastereomeric adducts at the C6 position, namely the 6R and 6S isomers. The separation of these stereoisomers is a significant analytical challenge due to their identical chemical properties and molecular weight. While specific, detailed protocols for the separation of this compound diastereomers are not extensively documented in readily available literature, the principles of chiral chromatography used for other structurally complex vitamins provide a clear methodological framework.

The isolation of these adducts would necessitate the use of chromatography with a chiral stationary phase (CSP). Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most promising approaches. Polysaccharide-based chiral columns, for instance, have demonstrated broad selectivity for separating enantiomers and stereoisomers of various compounds. waters.com For example, chiral columns with phases like amylose (B160209) tris(3,5-dimethylphenylcarbamate) have been successfully employed for the separation of α-tocopherol (Vitamin E) stereoisomers, which also possess multiple chiral centers. researchgate.netnih.gov This approach, which distinguishes between the transient diastereomeric complexes formed between the isomers and the chiral stationary phase, would be directly applicable to resolving the 6R and 6S forms of the this compound.

The selection of the mobile phase and operating temperature is critical for optimizing resolution. In many chiral separations of fat-soluble vitamins, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are used. SFC, using supercritical carbon dioxide as the main mobile phase, offers an environmentally benign and often faster alternative to LC for chiral separations. researchgate.net

Preparative Chromatography for Purity Enhancement

Following the synthesis of the this compound, preparative chromatography is employed to isolate the adduct mixture in high purity from the crude reaction product. This step is crucial for removing any remaining Vitamin D2, previtamin D2, or other reaction-related impurities. A particularly effective technique for this purpose is recycle High-Performance Liquid Chromatography (HPLC). chiralizer.comresearchgate.netscispace.com

Recycle HPLC enhances separation efficiency by allowing the sample to be passed through the same column multiple times. chiralizer.comscispace.com This is equivalent to using a much longer column but avoids the high back-pressure that would otherwise be generated. chiralizer.com This technique is especially advantageous for separating components that are only partially resolved in a single pass, allowing for the collection of fractions with very high purity. chiralizer.com

Research on the purification of Vitamin D2 from complex resin mixtures has established robust methods that can be adapted for the SO2 adduct. chiralizer.comresearchgate.net These methods typically utilize reversed-phase chromatography. researchgate.net Scale-up from analytical to preparative scale is well-documented, allowing for the purification of gram-level quantities of material. chiralizer.com By selectively recycling the fraction containing the adducts, it is possible to achieve purities of 100%, as confirmed by subsequent analytical chromatography. chiralizer.com

Below is a table summarizing typical parameters for the preparative purification of Vitamin D derivatives, which are applicable to the this compound.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Recycle Preparative High-Performance Liquid Chromatography (HPLC) | chiralizer.comscispace.com |

| Column Type | Reversed-Phase C18 (e.g., Zorbax PRO-10 C18) | chiralizer.comresearchgate.net |

| Column Dimensions | Scaled up from analytical columns to preparative columns (e.g., 25 cm x 2 in. I.D.) | chiralizer.com |

| Mobile Phase | Mixture of methanol, acetonitrile, and hexane | chiralizer.comresearchgate.net |

| Detection | UV-VIS detector, typically at 265 nm or 300 nm | chiralizer.com |

| Sample Loading | Ranging from milligrams to multiple grams (e.g., 200 mg to 2 g) depending on column size | chiralizer.com |

| Achievable Purity | Fractions of 100% purity can be collected | chiralizer.com |

Theoretical and Computational Investigations of Vitamin D2 So2 Adducts

Quantum Mechanical Studies of Adduct Formation and Stability

Quantum mechanical calculations are instrumental in elucidating the mechanistic pathways and thermodynamic stability of SO2 adducts with conjugated dienes like Vitamin D2. The reaction between a conjugated diene and SO2 can proceed through two primary competitive pathways: a hetero-Diels-Alder reaction leading to a six-membered ring adduct (a sultine), or a cheletropic reaction resulting in a five-membered ring adduct (a sulfolene). researchgate.netwikipedia.org

Computational studies, typically employing Density Functional Theory (DFT), are used to model these reaction pathways. nih.gov These studies have consistently shown that the hetero-Diels-Alder reaction is often kinetically favored, meaning it has a lower activation energy and proceeds more rapidly. researchgate.net However, the cheletropic addition generally leads to a thermodynamically more stable product. wikipedia.org This distinction between kinetic and thermodynamic control is a critical aspect revealed by quantum mechanical investigations.

In the context of Vitamin D2, the conjugated triene system can react with SO2. Quantum mechanical calculations would be essential to predict the preferred reaction pathway and the relative stability of the possible adducts. Factors such as the stereochemistry of the diene, steric hindrance, and electronic effects of substituents all play a role and can be modeled computationally.

Table 1: Comparison of Kinetic and Thermodynamic Products in SO2 Cycloaddition Reactions

| Feature | Kinetic Product (e.g., Sultine) | Thermodynamic Product (e.g., Sulfolene) |

| Reaction Pathway | Hetero-Diels-Alder | Cheletropic Addition |

| Activation Energy | Lower | Higher |

| Rate of Formation | Faster | Slower |

| Relative Stability | Less Stable | More Stable |

| Ring Size | Six-membered | Five-membered |

This table presents generalized findings from computational studies on the cycloaddition of SO2 to conjugated dienes.

Reaction Pathway Modeling and Transition State Analysis

The modeling of reaction pathways and the analysis of transition states are cornerstones of computational chemistry in understanding reaction mechanisms. For the formation of the Vitamin D2 SO2 adduct, this involves mapping the potential energy surface for both the hetero-Diels-Alder and cheletropic reaction coordinates.

Transition state theory is employed to locate the highest energy point along the reaction pathway, known as the transition state. The geometry and energy of the transition state determine the activation energy of the reaction. Computational software can calculate the vibrational frequencies of the transition state structure, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

By comparing the calculated activation energies for the different possible cycloaddition pathways, researchers can predict which reaction will occur more readily under kinetic control. Furthermore, by calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. This provides a detailed picture of the energy changes that occur as the reaction progresses.

Table 2: Representative Calculated Energy Barriers for SO2 Cycloaddition Pathways

| Reaction Type | Diene System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hetero-Diels-Alder | 1,3-Butadiene | DFT (B3LYP/6-31G) | ~15-20 |

| Cheletropic | 1,3-Butadiene | DFT (B3LYP/6-31G) | ~20-25 |

| Hetero-Diels-Alder | Substituted Diene | DFT (various) | Varies with substituents |

| Cheletropic | Substituted Diene | DFT (various) | Varies with substituents |

Note: These are illustrative values based on typical computational studies of SO2 cycloadditions; specific values for Vitamin D2 would require dedicated calculations.

Energy Decomposition Analysis of Adduct Interactions

An EDA calculation typically partitions the total interaction energy into several key terms:

Electrostatic Interaction: This term represents the classical electrostatic attraction or repulsion between the charge distributions of the fragments.

Pauli Repulsion: This is a purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is a strong, short-range repulsive term.

Orbital Interaction (Covalent Bonding): This term accounts for the formation of chemical bonds through the mixing of the orbitals of the interacting fragments. It is a key component of the covalent character of the bond.

Dispersion Interaction: This component arises from the correlated motion of electrons and is responsible for van der Waals attractions.

Table 3: Illustrative Energy Decomposition Analysis for a Generic Diene-SO2 Adduct

| Energy Component | Typical Contribution (kcal/mol) | Nature of Interaction |

| Electrostatic | -20 to -40 | Attractive |

| Pauli Repulsion | +50 to +100 | Repulsive |

| Orbital Interaction | -40 to -80 | Attractive (Covalent) |

| Dispersion | -5 to -15 | Attractive |

| Total Interaction Energy | -15 to -35 | Attractive (Stable Adduct) |

Disclaimer: The values in this table are hypothetical and serve to illustrate the typical output of an Energy Decomposition Analysis for a cycloaddition adduct. Actual values would depend on the specific molecules and computational methods used.

Chemical Stability and Degradation Mechanisms of Vitamin D2 So2 Adducts

Influence of Chemical Environment on Adduct Integrity

The stability of the Vitamin D2 SO2 adduct is intrinsically linked to its chemical surroundings. The inherent reactivity of the parent Vitamin D2 molecule, particularly its conjugated triene system, suggests that the adduct would be sensitive to various environmental factors.

While specific experimental data on the degradation of the this compound under varying pH conditions is not extensively detailed in publicly available literature, the known instability of Vitamin D2 in acidic media provides a strong indication of the adduct's likely behavior. Vitamin D compounds are known to undergo isomerization and degradation in the presence of acids. It is highly probable that the SO2 adduct would exhibit similar or even enhanced sensitivity.

Under acidic conditions, the cyclic sulfone structure of the adduct could be susceptible to hydrolysis or rearrangement reactions. The acidic environment could catalyze the cleavage of the carbon-sulfur bonds or promote the elimination of sulfur dioxide, leading to the regeneration of a modified Vitamin D2 structure or the formation of various isomers.

Conversely, the stability of the adduct in basic conditions is also a critical consideration. While potentially more stable than in acidic media, strong bases could facilitate elimination reactions or other rearrangements within the molecule. Further empirical studies are necessary to fully characterize the degradation pathways under both acidic and basic conditions.

Table 1: Postulated Sensitivity of this compound to pH

| Condition | Postulated Effect on Adduct Integrity | Potential Degradation Products |

| Acidic (e.g., pH < 4) | High sensitivity, likely rapid degradation | Isomers of Vitamin D2, degradation products from the triene system, regenerated Vitamin D2 (via retro-Diels-Alder) |

| Neutral (e.g., pH ~ 7) | Moderate stability, potential for slow degradation over time | Minimal degradation expected under inert conditions |

| Basic (e.g., pH > 10) | Moderate to low sensitivity, potential for specific base-catalyzed reactions | Rearrangement products, potential for elimination reactions |

Note: This table is based on the general chemical principles of related compounds and requires experimental verification for the this compound.

The this compound is formed through a hetero-Diels-Alder reaction, a type of pericyclic reaction that is often reversible upon heating. This reversibility, known as a retro-Diels-Alder reaction, is a primary thermal decomposition pathway for the adduct. When heated, the adduct can decompose back into its constituent reactants: Vitamin D2 and sulfur dioxide gas.

Beyond the retro-Diels-Alder reaction, higher temperatures could induce more complex degradation pathways, leading to a variety of isomeric and fragmented products, similar to the thermal degradation of Vitamin D2 itself.

Table 2: Potential Thermal Decomposition Pathways

| Temperature Range | Predominant Decomposition Pathway | Primary Products |

| Moderate Heating | Retro-Diels-Alder Reaction | Ergocalciferol (B368823) (Vitamin D2), Sulfur Dioxide (SO2) |

| High Heating | Complex Thermal Degradation | Isomers of Vitamin D2 (e.g., pre-vitamin D2, tachysterol, lumisterol), fragmentation products |

Note: The specific temperature thresholds for these pathways for the this compound require experimental determination.

Factors Affecting Adduct Retention and Purity in Synthetic Processes

The synthesis of the this compound involves the direct reaction of Vitamin D2 with sulfur dioxide. The retention of the adduct and its final purity are influenced by several factors throughout the synthetic and purification process.

The reversible nature of the formation reaction means that the equilibrium can be shifted. Using an excess of sulfur dioxide and conducting the reaction at an optimal low temperature can favor the formation and stability of the adduct, thereby increasing the yield.

Purification of the adduct requires careful consideration of its stability. Chromatographic methods must be chosen to avoid conditions that could induce degradation. For instance, the use of acidic or highly polar solvents might be detrimental. Similarly, purification techniques involving heat, such as distillation, would be unsuitable due to the risk of thermal decomposition.

Key factors to control for maximizing adduct retention and purity include:

Reaction Temperature: Lower temperatures generally favor the adduct formation and minimize degradation.

Concentration of Reactants: An excess of sulfur dioxide can drive the reaction towards the product side.

Solvent Choice: The use of non-polar, aprotic solvents can enhance the stability of the adduct.

Exclusion of Light and Air: Vitamin D2 is sensitive to light and oxidation, and these conditions should be avoided during the synthesis and handling of the adduct.

Purification Method: Non-destructive techniques, such as low-temperature recrystallization or chromatography with neutral stationary and mobile phases, are essential.

By carefully controlling these parameters, the synthesis can be optimized to produce the this compound in high purity and with good retention.

Q & A

Q. How should researchers control for diastereomer interference in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.